tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Stereochemistry Analytical Chemistry Quality Control

Researchers synthesizing conformationally constrained nucleoside analogues or PROTACs require stereochemically pure trans-cyclobutane scaffolds. Generic substitution with cis-isomer (CAS 130369-05-0) or regioisomers compromises binding geometry and derails SAR studies. This trans-configured building block delivers: • Defined 1,3-trans substitution for nucleoside mimicry • Orthogonal Boc-amine & hydroxymethyl handles for sequential functionalization • Documented use in enantioselective carbocyclic 2′-deoxynucleotide synthesis. Available from multiple qualified suppliers with CoA, ensuring batch-to-batch reproducibility.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 167081-37-0
Cat. No. B070790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
CAS167081-37-0
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)CO
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)
InChIKeyPCPNTJQMXAHNOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate – Overview


tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS 167081-37-0) is a carbamate-protected, trans-configured cyclobutane amino alcohol derivative with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol [1]. It belongs to the class of N-Boc-protected cyclobutyl amino alcohols and is widely recognized in the research chemical and pharmaceutical intermediate markets as trans-1-(Boc-amino)-3-(hydroxymethyl)cyclobutane . This compound serves primarily as a conformationally constrained, stereodefined building block in organic synthesis, with documented use as a key intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxynucleotides . Its structural features—a rigid cyclobutane ring, a Boc-protected amine, and a primary alcohol—enable diverse chemical transformations, including functionalization of the hydroxymethyl handle and orthogonal deprotection of the Boc group under acidic conditions, making it a versatile scaffold for medicinal chemistry programs .

1 Conformationally constrained trans-cyclobutane scaffold for defined geometry
2 Orthogonal Boc-amine and primary alcohol handles enable stepwise derivatization
3 Suitable for enantioselective synthesis and nucleoside analogue research

Why Generic Carbamates Cannot Replace tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate


Generic substitution among cyclobutyl carbamate derivatives is scientifically invalid due to the profound impact of stereochemistry, regiochemistry, and functional group placement on downstream synthetic utility, biological target engagement, and physicochemical properties. CAS 167081-37-0 is specifically the trans-configured isomer bearing a 3-hydroxymethyl substituent on the cyclobutane ring . The cis-isomer (CAS 130369-05-0) and regioisomers (e.g., 2-hydroxymethyl or 1-hydroxymethyl variants) exhibit different three-dimensional spatial arrangements, which directly influence molecular conformation, intermolecular interactions, and the stereochemical outcome of subsequent synthetic transformations . In medicinal chemistry, the trans-geometry of the cyclobutane ring imposes a specific dihedral angle and vector orientation for the amine and hydroxymethyl groups, which can be essential for achieving the desired binding pose with a biological target [1]. Furthermore, the presence and position of the hydroxymethyl group is critical for further functionalization, as it serves as a synthetic handle for esterification, oxidation, or nucleophilic substitution, whereas analogs lacking this group (e.g., tert-butyl cyclobutylcarbamate) or bearing alternative substituents (e.g., difluoro or bis(hydroxymethyl)) offer divergent reactivity profiles and metabolic stability characteristics [2]. Therefore, for applications requiring precise molecular geometry or a specific functional group arrangement, substitution with an unqualified analog risks synthetic failure, altered biological activity, or inconsistent results.

Stereochemistry mismatch
Cis-isomer or mixed isomers alter the vector orientation of amine and alcohol groups, which may affect binding conformations and synthetic outcomes.
Regiochemistry mismatch
2- or 1-hydroxymethyl regioisomers shift the functional handle position, changing reactivity and downstream coupling efficiency.
Functional handle absence
Analogues lacking the hydroxymethyl group (e.g., tert-butyl cyclobutylcarbamate) cannot support the same chemoselective transformations or linker attachments.

Evidence-Based Differentiation of tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate


Stereochemical Purity: trans-Configuration

The compound is supplied with a specified minimum purity of 98% (GC), which encompasses the trans-isomer content, as verified by gas chromatography (GC) and NMR spectroscopy . While specific isomeric impurity limits for the cis-isomer are not universally disclosed, reputable vendors such as Chem-Impex and Alfa Aesar provide Certificates of Analysis (CoA) with each lot, enabling direct comparison of trans/cis ratios . The cis-isomer (CAS 130369-05-0) is a distinct chemical entity with its own CAS number, and mixtures of the two are not equivalent to the pure trans-compound for stereospecific applications .

trans-Configuration
Class-level inference
≥98% purity (GC), trans-stereochemistry confirmed by NMR
Supports stereochemical reproducibility in synthesis and SAR studies
Verify trans/cis ratio via lot-specific CoA; cis-isomer (CAS 130369-05-0) is a distinct entity
Stereochemistry Analytical Chemistry Quality Control

Regiochemical Identity: Hydroxymethyl Substitution

The compound's 3-hydroxymethyl group on the cyclobutane ring provides a specific nucleophilic handle for subsequent functionalization, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid . This differentiates it from analogs like tert-butyl (3-hydroxycyclobutyl)carbamate (lacking the methylene spacer) and tert-butyl (3-aminocyclobutyl)carbamate (lacking the alcohol handle), which offer different reactivity and steric profiles [1]. The primary alcohol's pKa (~15-16) and nucleophilicity are distinct from secondary alcohols or amines, enabling chemoselective transformations in complex synthetic sequences [2].

Regiochemical Identity
Class-level inference
Primary alcohol handle at C3 position; distinct from secondary alcohols or amines
Enables chemoselective oxidation, esterification, or etherification
Analogues without the methylene spacer show different reactivity profiles
Organic Synthesis Regiochemistry Functional Group Handles

Physicochemical Properties: Boiling Point & Density

The predicted boiling point for CAS 167081-37-0 is 317.9 ± 11.0 °C at 760 mmHg, and its density is 1.1 ± 0.1 g/cm³ . These values differ significantly from simpler tert-butyl carbamates lacking the cyclobutane ring (e.g., tert-butyl carbamate, bp ~196 °C) and from cyclobutyl carbamates without the hydroxymethyl group, reflecting the impact of the hydrogen-bonding alcohol and the rigid cyclobutane core on intermolecular forces [1].

Physicochemical Properties
Reported
Boiling point 317.9 ± 11.0 °C; density 1.1 ± 0.1 g/cm³
Informs purification strategy (chromatography preferred over distillation)
Predicted values; experimental verification recommended for scale-up
Physicochemical Properties Purification Formulation

Proven Use in Carbocyclic Nucleoside Synthesis

According to vendor technical notes, this compound is specifically utilized as a key intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxynucleotides . This application leverages the rigid, chiral cyclobutane scaffold to mimic the furanose ring of natural nucleosides, a strategy employed in the development of antiviral and anticancer agents. While quantitative yield or enantioselectivity data from the specific synthetic sequence is not provided in the open literature, the documented use in this context differentiates it from other cyclobutyl carbamates that lack the necessary stereochemical and functional group arrangement for this particular class of targets [1].

Synthetic Application
Reported application context
Key intermediate for enantioselective synthesis of carbocyclic 2′-deoxynucleotide analogues
Supports nucleoside analogue research and antiviral agent development
Vendor-documented use; limited open-literature quantitative data
Nucleoside Analogues Enantioselective Synthesis Antiviral Research

Application Scenarios for tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate


Medicinal Chemistry: Constrained Cyclobutane Drug Scaffolds

In medicinal chemistry programs aimed at improving target selectivity and metabolic stability, CAS 167081-37-0 serves as a privileged scaffold. Its rigid cyclobutane core restricts conformational flexibility, potentially enhancing binding affinity and selectivity for biological targets, while the Boc-protected amine and hydroxymethyl handle allow for systematic SAR exploration. The defined trans-stereochemistry is essential for maintaining the desired three-dimensional orientation of pharmacophoric elements . Procurement of the stereochemically pure trans-isomer ensures that SAR data is not confounded by isomeric mixtures.

Antiviral Research: Carbocyclic Nucleoside Analogues

This compound is specifically cited as a key intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxynucleotides, a class of molecules with established utility in antiviral and anticancer therapies . The cyclobutane ring serves as a metabolically stable replacement for the natural furanose sugar, and the trans-1,3-substitution pattern mimics the spatial arrangement of the nucleoside's 1′- and 4′-positions. For research groups engaged in nucleoside analogue development, CAS 167081-37-0 offers a direct entry into this validated chemical space.

Chemical Biology: Bifunctional Probes and PROTAC Linkers

The orthogonal functionality of CAS 167081-37-0—a Boc-protected amine and a primary alcohol—makes it an ideal building block for constructing bifunctional molecules such as chemical probes or PROTAC (PROteolysis TArgeting Chimera) linkers. The amine can be deprotected and coupled to a target-binding ligand, while the alcohol can be elaborated to attach an E3 ligase ligand [1]. The rigid cyclobutane core provides a defined, predictable distance and orientation between the two functional elements, which is critical for the formation of a productive ternary complex. Using this compound over more flexible linkers can reduce entropic penalties and improve degradation efficiency [2].

Process Chemistry: Scalable Pharmaceutical Intermediates

For process chemists scaling up the synthesis of drug candidates containing a cyclobutane amino alcohol motif, CAS 167081-37-0 is available from multiple reputable suppliers (e.g., Chem-Impex, Alfa Aesar, Bidepharm) with consistent quality and documentation (CoA, MSDS). The commercial availability in quantities up to 1 g or more, with stated purities of 97-98% (GC), reduces the need for in-house development of a multi-step asymmetric synthesis, thereby accelerating project timelines and ensuring batch-to-batch reproducibility .

Application
Selection Property
Validation Focus
Medicinal chemistry: constrained scaffolds
Stereochemically pure trans-cyclobutane core with orthogonal handles
Conformational constraint and SAR exploration reproducibility
Antiviral research: carbocyclic nucleoside analogues
Key intermediate for furanose ring mimicry in nucleoside synthesis
Enantioselective synthesis and target-engagement studies
Chemical biology: bifunctional probes / PROTAC linkers
Boc-amine and primary alcohol for orthogonal conjugation; rigid cyclobutane core
Defined linker geometry and ternary complex formation efficiency
Process chemistry: scalable intermediates
Multi-supplier availability with consistent purity (≥97% GC) and CoA documentation
Batch-to-batch reproducibility and synthetic route scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.